molecular formula C9H7IO3 B8224583 Methyl 3-formyl-5-iodobenzoate CAS No. 177735-27-2

Methyl 3-formyl-5-iodobenzoate

Cat. No.: B8224583
CAS No.: 177735-27-2
M. Wt: 290.05 g/mol
InChI Key: YVBDGOASBJTDCU-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-iodobenzoate is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a formyl group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 3-formylbenzoate. The process typically includes the following steps:

    Starting Material: Methyl 3-formylbenzoate is used as the starting material.

    Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid catalyst like sulfuric acid (H2SO4). The reaction is typically performed at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

    Substitution: Products depend on the nucleophile used (e.g., amine-substituted, thiol-substituted derivatives).

    Oxidation: Methyl 3-carboxy-5-iodobenzoate.

    Reduction: Methyl 3-hydroxymethyl-5-iodobenzoate.

Scientific Research Applications

Methyl 3-formyl-5-iodobenzoate has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. The formyl and iodine groups provide reactive sites for further functionalization.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates. Its structural features allow for the exploration of various biological activities.

    Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-iodobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-formyl-5-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 3-formylbenzoate: Lacks the iodine substitution, resulting in different reactivity and applications.

    Methyl 5-iodobenzoate:

    Methyl 3-formyl-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position, leading to different steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both the formyl and iodine groups on the aromatic ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-formyl-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDGOASBJTDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306366
Record name Methyl 3-formyl-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-27-2
Record name Methyl 3-formyl-5-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177735-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of methyl 5-hydroxymethyl-3-iodobenzoate (5.0 g) and manganese dioxide (30.0 g) in ethyl acetate (50.0 ml) was heated under reflux for 4 hours. The magnganese dioxide was removed by filtration and the filtrate was evaporated in vacuo to give methyl 5-formyl-3-iodobenzoate (2.77 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

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